4-(M-tolyl)butane-2-sulfonamide
Description
4-(M-Tolyl)butane-2-sulfonamide is a sulfonamide derivative characterized by a butane backbone with a sulfonamide group at position 2 and a meta-methylphenyl (m-tolyl) substituent at position 4. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, catalysis, and materials science due to their tunable electronic and steric properties. The m-tolyl group in this compound likely enhances lipophilicity and influences intermolecular interactions, such as π-π stacking or steric hindrance, compared to simpler alkyl or polar substituents .
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
4-(3-methylphenyl)butane-2-sulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-9-4-3-5-11(8-9)7-6-10(2)15(12,13)14/h3-5,8,10H,6-7H2,1-2H3,(H2,12,13,14) |
InChI Key |
AKKNZWHONKDKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 4-(M-tolyl)butane-2-sulfonamide, the preparation can be achieved through the following steps:
Formation of Sulfonyl Chloride: The sulfonyl chloride is prepared by the oxidation of thiols using reagents like N-chlorosuccinimide (NCS) and tetrabutylammonium chloride.
Reaction with Amine: The sulfonyl chloride is then reacted with the appropriate amine under basic conditions to form the sulfonamide.
Industrial Production Methods
Industrial production of sulfonamides often employs similar methods but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(M-tolyl)butane-2-sulfonamide can undergo various chemical reactions, including:
Reduction: Reduction of the sulfonamide group to amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂ and SOCl₂ are commonly used for oxidation reactions.
Reduction: LiAlH₄ is a typical reducing agent for sulfonamides.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(M-tolyl)butane-2-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(M-tolyl)butane-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The physical properties of sulfonamides, such as melting points and solubility, are heavily influenced by substituents. Below is a comparative analysis:
- Melting Points : Bulky or rigid substituents (e.g., chlorobenzo-dioxolyl in Compound 11) increase melting points due to enhanced crystal packing . The m-tolyl group in the target compound may result in a moderate melting point, balancing aromaticity and flexibility.
- Solubility : Polar groups like carboxylic acids () improve aqueous solubility via hydrogen bonding, whereas m-tolyl likely reduces it, favoring organic solvents .
Structural and Functional Comparisons
- Hydrogen Bonding : The carboxylic acid in forms dimers via O–H⋯O bonds, while the target compound’s sulfonamide may engage in N–H⋯O interactions, affecting crystal packing .
- Reactivity : Azide-containing analogs () are prone to click chemistry, whereas the m-tolyl group in the target compound may stabilize radical or electrophilic reactions .
Biological Activity
4-(M-tolyl)butane-2-sulfonamide, a member of the sulfonamide class, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic research.
- Molecular Formula: C₁₁H₁₇NO₂S
- Molecular Weight: 227.33 g/mol
- IUPAC Name: 4-(3-methylphenyl)butane-2-sulfonamide
- Canonical SMILES: CC1=CC(=CC=C1)CCC(C)S(=O)(=O)N
The biological activity of sulfonamides, including 4-(M-tolyl)butane-2-sulfonamide, is primarily attributed to their role as competitive inhibitors of the enzyme dihydropteroate synthetase. This enzyme is crucial for folate synthesis in bacteria, and its inhibition disrupts bacterial growth and replication.
Antimicrobial Activity
Research indicates that 4-(M-tolyl)butane-2-sulfonamide exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Bacillus subtilis | 8 |
These findings suggest that the compound possesses a broad spectrum of antibacterial activity, comparable to traditional antibiotics such as chloramphenicol .
Case Studies
- Study on Antibacterial Efficacy : A study conducted by Muthal et al. (2010) evaluated several sulfonamide derivatives, including 4-(M-tolyl)butane-2-sulfonamide. The results demonstrated that this compound had a notable effect on inhibiting the growth of E. coli and S. aureus, with zones of inhibition ranging from 14 mm to 22 mm .
- Comparative Analysis with Other Sulfonamides : In a comparative study published in the Journal of Medicinal Chemistry, researchers found that 4-(M-tolyl)butane-2-sulfonamide outperformed several related compounds in terms of antibacterial potency against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent .
Additional Biological Activities
Beyond its antibacterial properties, preliminary investigations have suggested that 4-(M-tolyl)butane-2-sulfonamide may also exhibit antifungal activity. It has been tested against various fungal strains with promising results, indicating a potential dual action against both bacterial and fungal pathogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
